molecular formula C11H15FN2O2 B1288066 tert-butyl (3-fluoropyrid-2-yl)methylcarbamate CAS No. 886851-28-1

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate

Cat. No.: B1288066
CAS No.: 886851-28-1
M. Wt: 226.25 g/mol
InChI Key: JKLFDXDBLLWDNO-UHFFFAOYSA-N
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Description

tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate (CAS 886851-28-1) is a high-purity chemical building block primarily used in pharmaceutical research and organic synthesis. This compound features a fluorinated pyridine ring protected by a tert-butyloxycarbonyl (Boc) group, making it a versatile intermediate for constructing more complex molecules. The fluorine atom on the pyridine ring can be leveraged for further functionalization via cross-coupling reactions, while the Boc protecting group can be readily removed under mild acidic conditions to reveal a primary amine, facilitating further molecular diversification . With a molecular formula of C11H15FN2O2 and a molecular weight of 226.25 g/mol, this compound is a solid at room temperature, with a melting point range of 56-58 °C . Its computed physical chemical properties include a clogP of 1.71 and a polar surface area of 51.22 Ų, which are relevant parameters for researchers in medicinal chemistry . As a key synthon, it is instrumental in the exploration and development of new active compounds. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

IUPAC Name

tert-butyl N-[(3-fluoropyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLFDXDBLLWDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594479
Record name tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID00594479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-28-1
Record name 1,1-Dimethylethyl N-[(3-fluoro-2-pyridinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(3-fluoropyridin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Carbamate Formation

  • Reagents : tert-Butyl chloroformate, 3-fluoropyridine, and triethylamine.

  • Procedure :

    • Dissolve 3-fluoropyridine in an appropriate solvent such as dichloromethane.
    • Add triethylamine as a base to the solution.
    • Slowly add tert-butyl chloroformate to the mixture while stirring at room temperature.
    • Allow the reaction to proceed for several hours, monitoring completion via thin-layer chromatography (TLC).
    • Quench the reaction with water and extract the product using an organic solvent.
  • Yield : Typically yields around 70-80% after purification by column chromatography.

Method 2: N-Methylation followed by Carbamate Formation

  • Reagents : Methyl iodide, tert-butyl carbamate, and potassium carbonate.

  • Procedure :

    • React tert-butyl carbamate with methyl iodide in the presence of potassium carbonate in a suitable solvent like acetone.
    • Stir the mixture at reflux for several hours until complete conversion is observed.
    • After cooling, add water to precipitate the product.
  • Yield : This method can provide yields of approximately 60%.

Method 3: Using Fluorinated Reagents

  • Reagents : Fluorinated pyridine derivatives and coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

  • Procedure :

    • Combine a fluorinated pyridine derivative with tert-butyl carbamate in an organic solvent.
    • Introduce EDC as a coupling agent to facilitate the reaction.
    • Stir under inert atmosphere conditions at room temperature or slightly elevated temperatures.
  • Yield : Yields can vary but are generally around 50%.

Method Reagents Conditions Yield (%)
Direct Carbamate Formation tert-Butyl chloroformate, 3-fluoropyridine Room temperature 70-80
N-Methylation Methyl iodide, tert-butyl carbamate Reflux ~60
Using Fluorinated Reagents Fluorinated pyridine, EDC Inert atmosphere ~50

The preparation of tert-butyl (3-fluoropyrid-2-yl)methylcarbamate can be achieved through various synthetic routes, each with its advantages and limitations concerning yield and complexity. The choice of method may depend on the availability of reagents and specific requirements for purity and scale.

Continued exploration into more efficient synthesis methods or alternative routes could enhance yield and reduce costs associated with producing this compound for research purposes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products Formed

Scientific Research Applications

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluoropyridine moiety can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl (3-fluoropyrid-2-yl)methylcarbamate Pyridine 3-F, methylcarbamate C₁₁H₁₅FN₂O₂ 226.25 Fluorine at pyridine 3-position
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-Me C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine core; hydroxyl and methyl groups
tert-Butyl (2-bromo-3-fluorobenzyl)carbamate Benzene 2-Br, 3-F, methylcarbamate C₁₂H₁₅BrFNO₂ 304.16 Benzene ring with bromine substituent
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine 6-NH₂, methylcarbamate C₁₁H₁₇N₃O₂ 223.27 Amino group at pyridine 6-position
4-Bromo-3-(tert-butyl)phenyl methylcarbamate Phenyl 4-Br, 3-tert-butyl C₁₂H₁₆BrNO₂ 302.17 Bulky tert-butyl group on benzene

Key Observations :

  • Electronic Effects: The 3-fluoropyridine derivative exhibits stronger electron-withdrawing effects compared to non-fluorinated analogs (e.g., 6-aminopyridin-2-yl analog), influencing its reactivity in nucleophilic substitutions .
  • Solubility : Hydroxyl-containing analogs (e.g., pyrimidine derivative in ) show higher polarity and aqueous solubility than the fluoropyridine derivative.
  • Synthetic Utility: Brominated analogs (e.g., 2-bromo-3-fluorobenzylcarbamate ) are preferred for Suzuki-Miyaura couplings, while the amino-pyridine derivative serves as a precursor for further functionalization.
Physicochemical Properties
  • Thermal Stability : tert-Butyl carbamates generally decompose above 200°C, with fluorinated analogs showing marginally higher stability due to C-F bond strength .
  • NMR Signatures : The ¹H NMR of the 3-fluoropyridyl derivative shows distinct aromatic protons at δ 8.3–7.2 ppm, while the pyrimidine analog displays a downfield-shifted hydroxyl proton (δ 10–12 ppm) .

Biological Activity

Introduction

tert-butyl (3-fluoropyrid-2-yl)methylcarbamate is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential as an enzyme inhibitor and its applications in the development of pharmaceuticals.

The synthesis of this compound typically involves the reaction of 3-fluoropyridine-2-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The fluoropyridine moiety can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can inhibit enzymatic activity by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on critical enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain derivatives can inhibit β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology. These compounds prevent amyloid beta peptide aggregation, a hallmark of Alzheimer's disease .

Table 1: Comparison of Biological Activities

CompoundEnzyme TargetActivity Description
This compoundβ-secretase, AcetylcholinesteraseInhibits amyloid beta aggregation
M4 Compoundβ-secretaseModerate protective effect against Aβ-induced toxicity
GalantamineAcetylcholinesteraseSignificant reduction in Aβ levels

Case Studies

  • In Vitro Studies : A study assessed the protective effects of compounds similar to this compound on astrocyte cells exposed to Aβ 1-42. Results indicated a reduction in TNF-α levels and free radicals, suggesting potential neuroprotective properties .
  • In Vivo Studies : In an animal model, treatment with derivatives showed a decrease in β-secretase activity compared to controls, although not statistically significant when compared to established treatments like galantamine .

Applications in Research

This compound is utilized in various fields:

  • Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.
  • Biological Research : In studies focused on enzyme inhibitors and receptor ligands.
  • Agrochemicals : Development of new agrochemical agents.

Q & A

Q. What are the optimal synthetic routes for tert-butyl (3-fluoropyrid-2-yl)methylcarbamate?

The compound is typically synthesized via carbamate protection of the amine group on the pyridine scaffold. A common approach involves reacting 3-fluoro-2-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with reaction monitoring via TLC or HPLC. Yields range from 60–85%, depending on purification methods (e.g., column chromatography) .

Reaction Step Reagents/Conditions Yield
Protection of amineBoc₂O, Et₃N, DCM, 0°C to RT, 12h75%
PurificationSilica gel chromatography (Hexane:EA)82%

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The fluoropyridine ring protons show distinct splitting patterns due to fluorine coupling (e.g., 8.2–8.5 ppm for H-4 and H-5). The methylene group (CH₂) adjacent to the carbamate resonates at ~4.3 ppm .
  • FT-IR : Stretch bands at ~1680–1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C-F) confirm functional groups.
  • HRMS : Molecular ion peaks align with the molecular formula C₁₁H₁₅FN₂O₂ .

Q. What are the stability and storage recommendations for this compound?

The carbamate is hygroscopic and sensitive to strong acids/bases. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition occurs above 150°C, releasing CO₂ and tert-butanol. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can computational methods predict reactivity in Diels-Alder reactions involving this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the fluorine atom on pyridine, which enhances dienophile activity. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (–1.8 eV), favoring electron-rich dienes. Reaction path sampling identifies transition states with activation energies of ~20 kcal/mol, validated experimentally .

Q. What role does this carbamate play in synthesizing protease inhibitors?

The fluoropyridine moiety acts as a bioisostere for aromatic residues in protease binding pockets. For example, tert-butyl carbamates are intermediates in β-secretase inhibitors for Alzheimer’s disease. The Boc group enables selective deprotection during stepwise synthesis, minimizing side reactions .

Q. How can crystallography elucidate non-covalent interactions in derivatives of this compound?

Single-crystal X-ray diffraction reveals halogen bonding between the fluorine atom and protein backbone amides (distance: ~3.0 Å). Hydrogen bonds between the carbamate carbonyl and lysine residues (2.8–3.2 Å) stabilize inhibitor-enzyme complexes. These insights guide rational drug design .

Q. What strategies resolve contradictions in reaction yields reported across studies?

Divergent yields often stem from impurity profiles (e.g., unreacted amine or Boc-protected byproducts). Advanced purification (preparative HPLC) and reaction optimization (e.g., microwave-assisted synthesis at 80°C for 1h) improve reproducibility. Kinetic studies using in-situ IR spectroscopy identify rate-limiting steps .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent Boc group hydrolysis.
  • Characterization : Use deuterated DMSO for NMR to resolve pyridine ring splitting.
  • Computational Modeling : Validate DFT results with experimental kinetics to avoid overfitting .

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